Cerbinal

描述

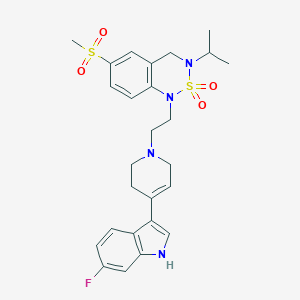

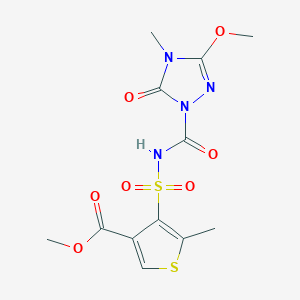

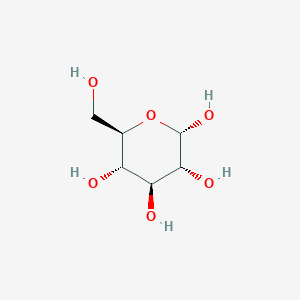

Cerbinal is a pseudoazulene iridoid compound isolated from the plant Gardenia jasminoides Ellis . It is known for its potent antifungal properties and has garnered interest in various scientific fields due to its unique chemical structure and biological activities.

科学研究应用

Cerbinal has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its antifungal properties and potential use in controlling fungal infections.

Medicine: Investigated for its potential therapeutic effects, including antifungal and anti-inflammatory activities.

Industry: Utilized in the production of pharmaceuticals and natural product-based pesticides

作用机制

Target of Action

Cerbinal is a natural compound isolated from the plant species Cerbera odollam, also known as the “suicide tree” due to its potent toxicity . The primary target of this compound is believed to be the heart muscle cells, specifically the calcium ion channels within these cells . The compound acts as a cardiac glycoside toxin, disrupting the normal function of the heart by blocking these channels .

Mode of Action

This compound’s mode of action is primarily through its interaction with calcium ion channels in heart muscle cells . By blocking these channels, this compound disrupts the normal flow of calcium ions, which are crucial for the contraction and relaxation of the heart muscle. This disruption can lead to a significant alteration in the heartbeat, often resulting in fatality .

Biochemical Pathways

It is known that the compound’s action on calcium ion channels disrupts the normal functioning of the heart, leading to potentially fatal arrhythmias

Result of Action

The primary result of this compound’s action is a disruption of the normal heartbeat, leading to potentially fatal arrhythmias . This is due to the compound’s effect on calcium ion channels in heart muscle cells, which are crucial for the normal contraction and relaxation of the heart .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant from which this compound is derived, Cerbera odollam, is commonly found in wet, marshy areas along seashores and rivers . The specific environmental conditions in these areas could potentially influence the potency and efficacy of this compound.

生化分析

Biochemical Properties

Cerbinal interacts with various biomolecules in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been found to exhibit significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound was found to be not stable in the ligand-binding domain of GluR2 and induced a significant change in the structure of GluR2 .

准备方法

Synthetic Routes and Reaction Conditions: Cerbinal can be synthesized through several organic reactions involving the manipulation of carbonyl groups. One common method involves the reduction of carboxylic acids to aldehydes, followed by further reduction to the desired iridoid structure . The reaction conditions typically include the use of reducing agents such as lithium aluminium hydride or sodium borohydride under controlled temperatures and pressures.

Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and purification from natural sources like Gardenia jasminoides. The process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

化学反应分析

Types of Reactions: Cerbinal undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: The compound can be reduced to simpler iridoid structures.

Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various iridoid derivatives, which may exhibit different biological properties .

相似化合物的比较

Aldehydes: Compounds like formaldehyde and acetaldehyde share similar carbonyl group structures but differ significantly in their biological activities.

Ketones: Acetone and butanone are structurally similar but lack the iridoid framework that gives cerbinal its unique properties.

Carboxylic Acids: Compounds such as acetic acid and benzoic acid have similar functional groups but differ in their overall chemical structure and reactivity

Uniqueness: this compound’s uniqueness lies in its pseudoazulene iridoid structure, which imparts distinct biological activities not commonly found in other carbonyl compounds. Its potent antifungal properties and ability to inhibit specific enzymes make it a valuable compound in both scientific research and industrial applications .

属性

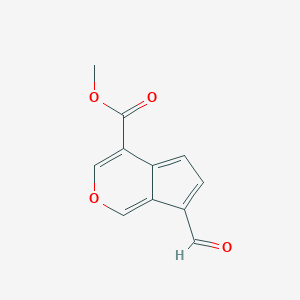

IUPAC Name |

methyl 7-formylcyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-14-11(13)10-6-15-5-9-7(4-12)2-3-8(9)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHQFFOWCUDBPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC=C2C1=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cerbinal and where is it found?

A1: this compound is a naturally occurring compound classified as an iridoid, a type of secondary metabolite found in various plants. It was first isolated from the bark of the Cerbera manghas L. tree . Later, it was also discovered in Gardenia jasminoides Ellis .

Q2: What is the molecular structure of this compound?

A2: this compound is characterized by a unique Δ3,5,7,9-tetraene aromatic 10 π-system. Its molecular formula is C11H8O4 and it has a molecular weight of 204.18 g/mol . Structurally, it features a 10-formyl and 11-carbomethoxy residue attached to its iridoid skeleton .

Q3: What are the reported biological activities of this compound?

A3: Research suggests that this compound exhibits a range of biological activities, notably:

- Antifungal activity: It demonstrates potent antifungal properties, particularly against Puccinia coronata f. sp. avenae, the oat crown rust fungus .

- Antiviral activity: Studies have shown this compound possesses inhibitory effects against the Tobacco Mosaic Virus (TMV) .

- Insecticidal activity: While less potent than its antiviral activity, this compound exhibits some insecticidal activity against the diamondback moth (Plutella xylostella) .

Q4: Has this compound been investigated using computational chemistry methods?

A5: Yes, molecular docking studies have been conducted to investigate the interaction between this compound and the Tobacco Mosaic Virus (TMV) protein . Additionally, molecular dynamics simulations have been used to study this compound's interaction with the glutamate receptor 2 (GluR2) subunit of the AMPA receptor. This research suggested that this compound might induce significant structural changes in GluR2 .

Q5: Are there any efficient synthetic routes for this compound?

A6: Yes, this compound can be efficiently synthesized from (+)-genipin, a readily available starting material. A notable synthetic approach involves a six-step process, including a key dehydration step of the hemiacetal followed by dehydrogenation using DDQ . Another method highlights the formation of the core structure through a Diels-Alder reaction followed by aromatization and final modifications .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。